molecular formula C22H21N3O4S2 B4672070 N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No.: B4672070
M. Wt: 455.6 g/mol
InChI Key: XHARRNJIZMKKTC-UHFFFAOYSA-N
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Description

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.

Mechanism of Action

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. NF-κB is a transcription factor that plays a key role in the regulation of genes involved in immune and inflammatory responses. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the NF-κB pathway and has been extensively studied for its potential therapeutic applications. This compound is also relatively easy to synthesize and is commercially available. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor and may not be effective in all cell types or animal models. In addition, this compound may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide. One potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, and further research is needed to determine its potential as a cancer therapeutic. Another potential application of this compound is in the treatment of autoimmune disorders. This compound has been shown to reduce inflammation and may be effective in treating autoimmune disorders, such as multiple sclerosis. Further research is needed to determine the efficacy and safety of this compound in these applications. Finally, future research on this compound should focus on identifying its off-target effects and developing more specific inhibitors of the NF-κB pathway.

Scientific Research Applications

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. This compound has also been shown to be effective in treating autoimmune disorders, such as multiple sclerosis.

Properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-21(23-19-7-2-1-6-18(19)22(27)25-13-3-4-14-25)16-9-11-17(12-10-16)24-31(28,29)20-8-5-15-30-20/h1-2,5-12,15,24H,3-4,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHARRNJIZMKKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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